Journal Name:Solid Fuel Chemistry
Journal ISSN:0361-5219
IF:0.829
Journal Website:http://www.springer.com/chemistry/physical+chemistry/journal/11985
Year of Origin:0
Publisher:Pleiades Publishing
Number of Articles Per Year:62
Publishing Cycle:Bimonthly
OA or Not:Not
Solid Fuel Chemistry ( IF 0.829 ) Pub Date: 2023-04-15 , DOI:
10.1016/j.partic.2023.03.022
Discrete Element Method – Computational Fluid Dynamics (DEM/CFD) simulations of industrial-scale granular systems employ spatial averaging (porous media approach) for the fluid-particle interaction in the whole domain, which can lead to poor accuracy, for instance at flow inlets, as local particle bulk morphology is not resolved. This paper presents an approach where the interstitial flow in crucial areas with large gradients can be resolved locally in an otherwise unresolved domain, so that a mixed resolved-unresolved method is realized.As a generic example to show the feasibility and performance of the new approach, the inflow of ambient air into a flat-bottom hopper through a narrow orifice is investigated. In an experimental setup, the vertical profile of the pressure decay through the inlet and across the packing is chosen for comparison with respective simulations. Results obtained with the conventional porous media method and the locally resolved approach are compared to these experiments for varying volume flow rates and for two different particle shapes. Spheres of different size as well as dodecahedrons are examined.It is found that although averaging methods already provide good approximations, the locally resolved method can improve the result especially when conventional drag laws are not applicable due to wall effects or if large velocity gradients exist.
Solid Fuel Chemistry ( IF 0.829 ) Pub Date: 2023-04-05 , DOI:
10.1016/j.partic.2023.03.017
Baicalin (BA) is a flavonoid extracted from the dried root of Scutellaria baicalensis Georgi with excellent antioxidant and anti-inflammatory biological activities. In this study, Eudragit S100 was used as the colonic target material to prepare BA colonic targeting granules (EBCGs) based on plasticizer dry powder coating technology to improve the targeting transportation performance of BA. In vitro studies showed that EBCGs with pH-sensitive properties were successfully prepared by plasticizer dry powder coating, and in vivo animal imaging studies showed that EBCGs could deliver BA to the colon and inhibit the release of BA in the upper gastrointestinal tract (GIT). In vivo studies showed that EBCGs had good therapeutic effects in colitis, which reduced expression levels of tumor necrosis factor alpha (TNF-α) and interleukin-1β (IL-1β) and increased superoxide dismutase (SOD) activities in the colonic tissues of rats with colitis. In conclusion, Eudragit S100 could be used for the preparation of multi-unit oral colon-targeted formulations by plasticizer dry powder coating technology, and our prepared EBCGs had good colon-targeting properties, which could improve the therapeutic effect and provide a potential application for ulcerative colitis (UC).
Solid Fuel Chemistry ( IF 0.829 ) Pub Date: 2023-07-13 , DOI:
10.1016/j.partic.2023.06.018
This paper presents the study of the dynamic characteristics of confined mixed pebble beds with different friction under different vibration conditions using the discrete element method. The λ segregation index is used to quantify the degree of particle mixing or segregation. The percolation, convection and diffusion mechanisms are responsible for the segregation patterns of the mixed pebble. The results show the degree of segregation can be suppressed by decreasing the vibration acceleration or free space height below a threshold. Further simulation reveals the threshold of vibration acceleration or free space height both are related to the bed height increment which determines the strength of the percolation mechanism. In addition, the strength of percolation and convection becomes weaker by decreasing the friction of particles and walls, which makes the pebbled bed remains in a mixed state under vibration. These findings are significant to clarify the main factors behind the three segregation mechanisms and hence provide solutions to retaining the mixed state of the Li2TiO3&Be12Ti mixed pebble bed.
Solid Fuel Chemistry ( IF 0.829 ) Pub Date: 2023-07-14 , DOI:
10.1016/j.partic.2023.07.001
Protein crystallization plays a significant role in three-dimensional structural analysis and protein purification. It is important to increase the crystallization efficiency, which is possible by adding heterogeneous templates in crystallization systems. DNA is biologically compatible and artificially designable polymer, which is easy to extract. In this study, single- and double-stranded DNA of precise sequences were designed and used as templates to promote protein crystallization of lysozyme and catalase. Influence of DNA, single-stranded DNA with 10, 20, 40 bases and double-stranded DNA with 10, 20, 40 base pairs, were investigated. The success rate of obtaining crystals of lysozyme and catalase in equal period was significantly improved with the addition of DNA comparing without templates added. Double-stranded DNA led to higher nucleation rate than that with single-stranded DNA. The promotion of nucleation was more obvious at low concentration of protein solution and with longer chain DNA templates. Crystal number and crystallization rate was enhanced with addition of long double-stranded DNA templates. All the results confirm that DNA is an effective polymer additive to enhance protein crystallization, especially for the application of the scarce protein crystallization.
Solid Fuel Chemistry ( IF 0.829 ) Pub Date: 2023-06-28 , DOI:
10.1016/j.partic.2023.06.009
In industry, multiple hearth furnaces are used for the thermal treatment of particulate material. The current contribution concentrates on the experimental analysis of particle mechanics for a batch-operated single floor of a multiple hearth furnace. The particles are agitated on the circular floor by a single, rotating rabble arm equipped with three flat rabble blades of 10 mm thickness. The blade angle, defined as the angle, which the blade is inclined against the tangential direction, is varied from 0° to 90°. A single layer of spherical polyoxymethylene (POM) particles with three different diameters (5, 10 and 20 mm) is placed on the floor. To analyze the results, two parameters have been extracted from image analysis when the bed of particles is agitated, first, the area not covered by particles and second, the frequency distribution of the mean distance among the particles. The particle free surface area increases with the inclination of the blades. The evolution of the particle free surface area differs for the different particle diameters. In general, the maximum particle free area for all blade angles is the largest for the 5 mm particles followed by the 20 mm particles. For the 10 mm particles, the particle free surface area starts for a blade angle of 0° at larger values than for the 20 mm particles but the values fall below the values for the 20 mm particles for larger blade angles. The reason for this behavior is discussed in detail. The mean distance among the particles is a parameter characterizing the length scales dominating the effects on the floor. The frequency distribution of the mean distance among particles provides information about the morphology of the particle bulk, for example, whether the free surface area is interspersed with particles.
Solid Fuel Chemistry ( IF 0.829 ) Pub Date: 2023-04-29 , DOI:
10.1016/j.partic.2023.04.004
This paper investigates the strength and critical state (CS) behaviours of granular materials via DEM simulations of true triaxial drained tests under three different loading modes including constant b (intermediate stress ratio) tests with constant σ1′ (major principal stress), constant p′ (mean pressure) and constant σ3′ (minor principal stress) respectively. To this end, a series of samples are generated with the same particle size distribution, and with the confining stresses ranging from 100 kPa to 900 kPa. The CS is achieved for all samples. Both the macroscopic behaviours and the microscopic behaviours are examined and compared considering different loading modes, confining stresses and intermediate stress ratios (b). The critical state lines (CSLs) are found to be unique and independent of the loading modes, but dependent on the b values. The CSLs with b=0 and b=1 form the two boundaries of CSLs respectively beyond which CSLs under all other b tests cannot go beyond. Six different strength criteria are examined and compared in terms of both peak and CS failures. The Mohr–Coulomb strength criterion is found to be only suitable for axisymmetric loading conditions. The Lade-Duncan criterion is only suitable for describing peak strengths, which is dependent on the loading modes and confining stresses. The Satake criterion and Matsuoka-Nakai criterion are the more appropriate strength criteria for describing CS failures, indicating that the CS values of both the Satake parameter and the Matsuoka-Nakai parameter describe an inherent property that characterizes the CS failure for a given type of soil. The CS mechanical coordination number is fitted by a curved line for a given b value, which is unique regardless of the loading modes. The peak and CS values of both major and minor principal fabric tensors decrease with increasing b values, while they increase with increasing b values for the intermediate principal fabric tensor.
Solid Fuel Chemistry ( IF 0.829 ) Pub Date: 2023-04-29 , DOI:
10.1016/j.partic.2023.04.005
Sulfide solid electrolytes (SEs) have attracted ever-increasing attention due to their superior room-temperature ionic conductivity (∼10−2 S cm−1). Additionally, the integration of sulfide SEs and high-voltage cathodes is promising to achieve higher energy density. However, the incompatible interfaces between sulfide SEs and high-voltage cathodes have been one of the key factors limiting their applications. Therefore, this review presents a critical summarization of the interfacial issues in all-solid-state lithium batteries based on sulfide SEs and high-voltage cathodes and proposes strategies to stabilize the electrolyte/cathode interfaces. Moreover, the future research direction of electrolyte/cathode interfaces and application prospects of powder technology in sulfide-based ASSLBs were also discussed.
Solid Fuel Chemistry ( IF 0.829 ) Pub Date: 2023-04-15 , DOI:
10.1016/j.partic.2023.04.001
Bacteria-caused wound infection greatly threatens human health, thus developing an efficient and safe antibacterial agent without drug resistance is still a great challenge. Herein, a confined vulcanization strategy is proposed to construct copper sulfides-loaded dual-mesoporous silica nanospheres (CuxSy@DMSNs) with various crystal phases for reactive oxygen species (ROS)-mediated and photothermal antibacterial application. With the pore confinement of DMSNs, the crystal phases of copper sulfides including CuS, Cu9S5 and Cu1.96S can be easily controlled by changing the vulcanization temperature. The relationships between the crystal phases and photothermal properties as well as peroxidase-like activity of copper sulfides were systematically investigated. Results show that the obtained CuS@DMSNs exhibited higher photothermal ability with remarkable photothermal conversion efficiency of 36.86% in the second near-infrared region (NIR-II) and better peroxidase-like activity, compared to those of Cu9S5@DMSNs and Cu1.96S@DMSNs. As a result, the in vitro experiments showed the good antibacterial effect against both gram-negative E. coli and gram-positive S. aureus under 1064 nm laser irradiation and the presence of H2O2. Besides, the CCK-8 assay indicated that CuS@p-DMSNs have minimal cytotoxicity against normal human umbilical vein endothelial cells at the ranged concentrations. Therefore, the resultant CuS@p-DMSNs could act as a promising antibacterial agent for deep wound bacterial infection treatment.
Solid Fuel Chemistry ( IF 0.829 ) Pub Date: 2023-05-15 , DOI:
10.1016/j.partic.2023.04.010
Metal sulfide (MS) have good conductivity, strong adsorption ability, and excellent catalytic activity for the conversion of sulfur species, and thus, show great promise as the catalysts in Li–S batteries. However, the relationship between their properties and electrochemical performance is still unclear. Thus, further in-depth discussions are required to improve their design in Li–S batteries. This review systematically summarizes the basic structural and electrochemical properties of MSs and highlights the advantages that guarantee them as high-performance catalysts in Li–S batteries. Then, various modification strategies for MSs to enhance the catalytic activity, efficiency, and stability are also reviewed. At last, future opportunities for MS catalysts in Li–S batteries are proposed.
Solid Fuel Chemistry ( IF 0.829 ) Pub Date: 2023-05-05 , DOI:
10.1016/j.partic.2023.04.007
The bonded-particle model (BPM) is commonly used in the numerical analysis of ore samples. To improve the accuracy of simulating the mechanical process of ore process of ore crushing in a crusher, the parameters of the BPM for the ore must be calibrated. In this study, a calibration method was proposed for the scientific determination of the parameters of the BPM for ore undergoing uniaxial compression. First, physical tests and simulations were conducted to determine the mechanical response (uniaxial compressive strength and macroscopic stiffness) of ore during uniaxial compression. Then, the sensitivity of the mechanical response to the values of microscopic parameters was tested using a Plackett‒Burman design. Next, the microscopic parameters with the greatest impact on the response were identified, and the range of parameters that met the target response was determined using a steepest ascent design; Second, a second-order model of the mechanical response was established using the sensitive parameters by combining a Box‒Behnken design with response surface methodology to obtain the optimal BPM parameters. Simulation tests showed that the normal stiffness per unit area, critical shear stress, and bonded disk radius had significant effects on the uniaxial compressive strength (UCS) and macroscopic stiffness (MS). To verify the validity of the proposed calibration method, laboratory tests were conducted. The consistency of the simulation results with experimental results indicated that response surface methodology with the Plackett‒Burman design, steepest ascent design, and Box‒Behnken design can be an effective method for calibrating the BPM of ores.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术4区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
33.30 | 11 | Science Citation Index Expanded | Not |
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